[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane
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Overview
Description
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of solvents like toluene or tetrahydrofuran (THF) is common, and the reaction temperature is often maintained between 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Chemistry
In chemistry, [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is used as a ligand in catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic cycles, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions. Its fluorinated groups can enhance binding affinity and selectivity in biological assays.
Medicine
In medicine, the compound is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metals can be utilized to transport therapeutic agents to specific targets within the body.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism by which [2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its interaction with molecular targets through coordination and binding. The compound’s phosphane group can coordinate with metal centers, altering the electronic properties of the metal and facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to stabilize metal complexes.
Tris(2,4,6-trifluorophenyl)phosphine: Similar in structure but with different fluorination patterns, affecting its reactivity and binding properties.
Dicyclohexylphosphine: Lacks the aryl groups, resulting in different steric and electronic properties.
Uniqueness
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of multiple trifluoromethyl groups and dicyclohexylphosphane moiety. This combination imparts distinct electronic and steric properties, making it highly effective in specific catalytic and binding applications. Its ability to form stable complexes with metals and its enhanced lipophilicity set it apart from other similar compounds.
Properties
Molecular Formula |
C40H35F12P |
---|---|
Molecular Weight |
774.7 g/mol |
IUPAC Name |
[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H35F12P/c41-37(42,43)26-18-24(19-27(22-26)38(44,45)46)32-15-9-16-33(25-20-28(39(47,48)49)23-29(21-25)40(50,51)52)36(32)34-14-7-8-17-35(34)53(30-10-3-1-4-11-30)31-12-5-2-6-13-31/h7-9,14-23,30-31H,1-6,10-13H2 |
InChI Key |
KTLMWBAUDJVQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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